molecular formula C6Br3N7 B12941801 2,5,8-Tribromo-1,3,3a1,4,6,7,9-heptaazaphenalene

2,5,8-Tribromo-1,3,3a1,4,6,7,9-heptaazaphenalene

Cat. No.: B12941801
M. Wt: 409.82 g/mol
InChI Key: YTEXNPWQMTTYTG-UHFFFAOYSA-N
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Description

2,5,8-Tribromo-1,3,3a1,4,6,7,9-heptaazaphenalene is a complex organic compound characterized by the presence of multiple bromine atoms and a heptaazaphenalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-Tribromo-1,3,3a1,4,6,7,9-heptaazaphenalene typically involves multi-step reactions starting from simpler precursors. One common method involves the bromination of 1,3,3a1,4,6,7,9-heptaazaphenalene using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing automated systems to ensure precision and safety. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5,8-Tribromo-1,3,3a1,4,6,7,9-heptaazaphenalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2,5,8-Tribromo-1,3,3a1,4,6,7,9-heptaazaphenalene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which 2,5,8-Tribromo-1,3,3a1,4,6,7,9-heptaazaphenalene exerts its effects involves interactions with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene: Similar in structure but with chlorine atoms instead of bromine.

    2,5,8-Triamino-1,3,4,6,7,9,9b-heptaazaphenalene: Contains amino groups instead of bromine atoms.

    2,5,8-Triphenoxy-1,3,4,6,7,9,9b-heptaazaphenalene: Features phenoxy groups in place of bromine atoms.

Uniqueness

2,5,8-Tribromo-1,3,3a1,4,6,7,9-heptaazaphenalene is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications that require these characteristics.

Properties

Molecular Formula

C6Br3N7

Molecular Weight

409.82 g/mol

IUPAC Name

3,7,11-tribromo-2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene

InChI

InChI=1S/C6Br3N7/c7-1-10-4-12-2(8)14-6-15-3(9)13-5(11-1)16(4)6

InChI Key

YTEXNPWQMTTYTG-UHFFFAOYSA-N

Canonical SMILES

C12=NC(=NC3=NC(=NC(=NC(=N1)Br)N23)Br)Br

Origin of Product

United States

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